Cas no 2137510-04-2 (2-amino-2-ethyl-5-(1H-pyrazol-1-yl)pentanamide)

2-amino-2-ethyl-5-(1H-pyrazol-1-yl)pentanamide Chemical and Physical Properties
Names and Identifiers
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- 2-amino-2-ethyl-5-(1H-pyrazol-1-yl)pentanamide
- 2137510-04-2
- EN300-1124095
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- Inchi: 1S/C10H18N4O/c1-2-10(12,9(11)15)5-3-7-14-8-4-6-13-14/h4,6,8H,2-3,5,7,12H2,1H3,(H2,11,15)
- InChI Key: SKVOTDXYHASGAN-UHFFFAOYSA-N
- SMILES: O=C(C(CC)(CCCN1C=CC=N1)N)N
Computed Properties
- Exact Mass: 210.14806121g/mol
- Monoisotopic Mass: 210.14806121g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 86.9Ų
2-amino-2-ethyl-5-(1H-pyrazol-1-yl)pentanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1124095-10.0g |
2-amino-2-ethyl-5-(1H-pyrazol-1-yl)pentanamide |
2137510-04-2 | 10g |
$5528.0 | 2023-06-09 | ||
Enamine | EN300-1124095-2.5g |
2-amino-2-ethyl-5-(1H-pyrazol-1-yl)pentanamide |
2137510-04-2 | 95% | 2.5g |
$2351.0 | 2023-10-26 | |
Enamine | EN300-1124095-5.0g |
2-amino-2-ethyl-5-(1H-pyrazol-1-yl)pentanamide |
2137510-04-2 | 5g |
$3728.0 | 2023-06-09 | ||
Enamine | EN300-1124095-1.0g |
2-amino-2-ethyl-5-(1H-pyrazol-1-yl)pentanamide |
2137510-04-2 | 1g |
$1286.0 | 2023-06-09 | ||
Enamine | EN300-1124095-0.05g |
2-amino-2-ethyl-5-(1H-pyrazol-1-yl)pentanamide |
2137510-04-2 | 95% | 0.05g |
$1008.0 | 2023-10-26 | |
Enamine | EN300-1124095-5g |
2-amino-2-ethyl-5-(1H-pyrazol-1-yl)pentanamide |
2137510-04-2 | 95% | 5g |
$3479.0 | 2023-10-26 | |
Enamine | EN300-1124095-10g |
2-amino-2-ethyl-5-(1H-pyrazol-1-yl)pentanamide |
2137510-04-2 | 95% | 10g |
$5159.0 | 2023-10-26 | |
Enamine | EN300-1124095-0.25g |
2-amino-2-ethyl-5-(1H-pyrazol-1-yl)pentanamide |
2137510-04-2 | 95% | 0.25g |
$1104.0 | 2023-10-26 | |
Enamine | EN300-1124095-0.5g |
2-amino-2-ethyl-5-(1H-pyrazol-1-yl)pentanamide |
2137510-04-2 | 95% | 0.5g |
$1152.0 | 2023-10-26 | |
Enamine | EN300-1124095-0.1g |
2-amino-2-ethyl-5-(1H-pyrazol-1-yl)pentanamide |
2137510-04-2 | 95% | 0.1g |
$1056.0 | 2023-10-26 |
2-amino-2-ethyl-5-(1H-pyrazol-1-yl)pentanamide Related Literature
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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5. Book reviews
Additional information on 2-amino-2-ethyl-5-(1H-pyrazol-1-yl)pentanamide
Research Brief on 2-amino-2-ethyl-5-(1H-pyrazol-1-yl)pentanamide (CAS: 2137510-04-2): Recent Advances and Applications
The compound 2-amino-2-ethyl-5-(1H-pyrazol-1-yl)pentanamide (CAS: 2137510-04-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole and amide functional groups, exhibits promising pharmacological properties, particularly in the modulation of specific biological pathways. Recent studies have explored its potential as a therapeutic agent, focusing on its mechanism of action, pharmacokinetics, and efficacy in preclinical models.
One of the key areas of investigation has been the compound's interaction with enzyme targets involved in inflammatory and neurodegenerative diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-amino-2-ethyl-5-(1H-pyrazol-1-yl)pentanamide acts as a selective inhibitor of certain kinases, which are critical in the regulation of cellular signaling pathways. The study highlighted its high binding affinity and low off-target effects, making it a viable candidate for further drug development.
In addition to its kinase inhibitory activity, recent research has also explored the compound's potential in oncology. A preclinical trial conducted by a leading pharmaceutical company revealed that 2-amino-2-ethyl-5-(1H-pyrazol-1-yl)pentanamide exhibits antitumor activity in vitro and in vivo, particularly in models of breast and lung cancer. The compound's ability to induce apoptosis and inhibit angiogenesis was noted as a significant finding, suggesting its potential as a multi-targeted anticancer agent.
Another notable advancement is the optimization of the compound's synthetic route. A 2024 publication in Organic Process Research & Development detailed a scalable and cost-effective synthesis of 2-amino-2-ethyl-5-(1H-pyrazol-1-yl)pentanamide, addressing previous challenges related to yield and purity. This development is expected to facilitate larger-scale production for further clinical studies.
Despite these promising findings, challenges remain in the clinical translation of 2-amino-2-ethyl-5-(1H-pyrazol-1-yl)pentanamide. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed in future studies. However, the compound's unique chemical structure and demonstrated biological activities position it as a compelling subject for ongoing research in the chemical biology and pharmaceutical sectors.
In conclusion, 2-amino-2-ethyl-5-(1H-pyrazol-1-yl)pentanamide (CAS: 2137510-04-2) represents a promising candidate for therapeutic development, with recent studies underscoring its potential in kinase inhibition, oncology, and other disease areas. Continued research and optimization will be essential to fully realize its clinical applications.
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